molecular formula C9H9NO2 B3039774 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one CAS No. 13213-95-1

1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one

Cat. No.: B3039774
CAS No.: 13213-95-1
M. Wt: 163.17 g/mol
InChI Key: ZDFAWZFNQFIYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one ( 13213-95-1) is a bicyclic heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of biologically active molecules. This compound, with the molecular formula C9H9NO2 and a molecular weight of 163.17-163.18 g/mol, features a benzene ring fused to a 1,3-oxazin-2-one core with a methyl group at the N1 position . In scientific research, this benzoxazinone core structure has been identified as a high-affinity progesterone receptor (PR) antagonist . Structure-Activity Relationship (SAR) studies have revealed that the 1-methyl substitution on derivatives of this scaffold is a critical structural feature that significantly increases antagonist potency, resulting in compounds with low nanomolar in vitro efficacy (e.g., IC50 = 5.0 nM) in cellular assays such as the T47D cell alkaline phosphatase assay . This makes it a valuable chemical template for investigating hormone-related pathways. Further research applications include its role as a potent inhibitor of human leukocyte elastase (HLE) , a serine protease enzyme implicated in tissue degeneration in conditions such as emphysema and certain cancers . The compound's ability to interact with this enzyme highlights its potential in inflammatory and oncology research. Related benzoxazinone derivatives have also demonstrated notable antimicrobial properties against various Gram-positive and Gram-negative bacteria and pathogenic fungi, as shown in studies of structurally similar compounds synthesized via eco-friendly methods . The synthesis of 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one can be achieved through efficient protocols, including a one-pot condensation of anthranilic acid derivatives with orthoesters, which can be optimized using conventional heating or microwave-assisted synthesis to improve efficiency . Please Note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1-methyl-4H-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-8-5-3-2-4-7(8)6-12-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFAWZFNQFIYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2COC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one can be synthesized through a one-pot reaction involving the condensation of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method has been studied extensively and has shown high yields under optimized conditions. Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency .

Industrial Production Methods: Industrial production of 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Oxazinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted benzoxazines

Scientific Research Applications

Medicinal Chemistry Applications

Antagonistic Properties:
Research indicates that 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one exhibits potential as a progesterone receptor antagonist . This property suggests its utility in developing treatments for hormone-related conditions such as certain cancers and menstrual disorders.

Enzyme Inhibition:
The compound has been identified as a potent inhibitor of human leukocyte elastase (HLE), an enzyme implicated in tissue degeneration in diseases like emphysema and various cancers. In vitro studies have demonstrated that derivatives of this compound can significantly reduce HLE activity, indicating potential therapeutic applications .

Hypolipidemic Activity:
Early studies have reported hypolipidemic effects associated with related benzoxazinone compounds. These findings suggest that 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one may also contribute to lipid metabolism regulation, which could be beneficial in managing hyperlipidemia .

Synthesis and Chemical Reactivity

Synthesis Methods:
The synthesis of 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one typically involves a one-pot reaction between anthranilic acid and orthoesters under acidic conditions. This method has been optimized for yield and purity, achieving up to 71% yield under controlled reflux conditions.

Synthesis Method Yield (%) Conditions
One-pot reaction71Reflux in ethanol with acetic acid
Microwave-assisted synthesisVariesNeat at 100 °C

Material Science Applications

Polymer Chemistry:
Benzoxazines are known for their potential as precursors to thermosetting polymers. The unique properties of 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one allow for the development of high-performance materials that exhibit thermal stability and mechanical strength when polymerized .

Case Studies

Case Study 1: Progesterone Receptor Antagonism
In a study focusing on SAR (Structure-Activity Relationship) analysis, various derivatives of this compound were synthesized and tested for their antagonistic activity against progesterone receptors. Results indicated that specific substitutions on the benzene ring significantly enhanced receptor binding affinity .

Case Study 2: Human Leukocyte Elastase Inhibition
A series of experiments demonstrated that modifications to the oxazine moiety could lead to improved inhibitory effects on HLE. Compounds featuring halogen substitutions displayed increased potency compared to their non-substituted counterparts .

Mechanism of Action

The mechanism of action of 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target pathway .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bromine at C6 () enhances receptor binding but reduces metabolic stability. The trifluoromethyl group in Efavirenz increases lipophilicity and target affinity .
  • Positional Sensitivity : Methyl at N1 in the parent compound optimizes PR selectivity, whereas substitutions at C4 (e.g., cyclopropylethynyl in Efavirenz) redirect activity to viral targets .

Fused-Ring Analogs

Compound Name Core Structure Biological Activity Key Findings References
Pyrimido[4,5-d][1,3]oxazin-2-one derivatives Pyrimidine fused to oxazinone CGRP/EGFR/IDH1 inhibition Broad activity due to pyrimidine’s hydrogen-bonding capacity
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one Tricyclic fused system Not reported Synthetic utility for complex heterocycles

Key Observations :

  • Ring Fusion Impact: Pyrimidine fusion () introduces additional hydrogen-bonding sites, expanding therapeutic targets (e.g., EGFR inhibition). In contrast, the parent benzoxazinone’s planar structure favors steroid receptor interactions .
  • Synthetic Complexity : Tricyclic derivatives () require multi-step syntheses, limiting scalability compared to the parent compound’s straightforward route .

Data Tables

Table 1: Structural and Activity Comparison

Property 1-Methyl-Benzoxazinone Efavirenz Pyrimido-Oxazinone (4a)
Molecular Weight 163.17 g/mol 315.67 g/mol 307.78 g/mol
Key Substituents N1-Me C4-CF₃, C6-Cl C7-MeS, C4-Ph
Biological Target Progesterone receptor HIV reverse transcriptase EGFR L858R/T790M
Selectivity >80-fold (PR vs. GR/AR) N/A >50-fold (EGFR mutants)
Synthetic Method Hofmann rearrangement Palladium catalysis Multi-step alkylation
References

Biological Activity

1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including enzyme interactions, antimicrobial properties, and potential therapeutic uses.

Chemical Structure and Properties

The structure of 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one consists of a benzene ring fused to an oxazine ring with a methyl group attached to the nitrogen atom. This unique configuration contributes to its biological activity.

Biological Activities

1. Enzyme Inhibition

Research indicates that 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one exhibits significant enzyme inhibitory properties. It has been shown to interact with various proteases, including human leukocyte elastase, which is implicated in tissue degeneration diseases. Inhibitory activity towards serine proteases has been particularly noted, suggesting potential applications in treating conditions related to these enzymes .

2. Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent in pharmaceutical formulations .

3. Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines, showing promising results in inducing cell cycle arrest and apoptosis . The cytotoxicity appears to be linked to its ability to disrupt microtubule polymerization, a critical process for cell division.

Mechanistic Insights

The biological effects of 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one can be attributed to its interaction with specific biomolecules:

  • Binding Affinity : The compound binds to target enzymes and receptors, altering their activity and leading to downstream effects on cellular processes.
  • Gene Expression Modulation : It influences the expression of genes involved in metabolic pathways and cell signaling.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study A Demonstrated enzyme inhibition against human leukocyte elastase with IC50 values indicating strong inhibitory potential .
Study B Showed cytotoxic effects on MCF-7 and A2780 cell lines with significant apoptosis induction through flow cytometry analysis .
Study C Reported antimicrobial efficacy against multiple bacterial strains, supporting its use as a potential antimicrobial agent .

Q & A

Q. Advanced

  • Cellular thermal shift assay (CETSA) : Measure stabilization of PR or IDH1 upon compound binding.
  • Knockdown/rescue experiments : Use siRNA to confirm phenotype reversal.
  • Microscale thermophoresis (MST) : Quantify binding affinity (Kd_d) in cell lysates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one
Reactant of Route 2
1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.